1,2-Benzisothiazole, 3-ethoxy-
Description
Contextualization within Benzisothiazole Chemical Scaffolds
The 1,2-benzisothiazole (B1215175) scaffold is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to an isothiazole (B42339) ring. This core structure is of significant interest in medicinal chemistry due to its versatile biological activities. jchemrev.comontosight.ai Benzisothiazole derivatives have been found to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects. jchemrev.comontosight.ai The rigid structure of the benzisothiazole nucleus serves as a valuable framework for the design of molecules that can interact with specific biological targets like enzymes and receptors. ontosight.ai The diversity of biological activities is often achieved through the introduction of various substituents at different positions of the benzisothiazole ring system.
One of the most well-known derivatives is saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a widely used artificial sweetener. thieme-connect.de The chemical reactivity of the benzisothiazole ring, including its susceptibility to electrophilic substitution on the benzene ring and nucleophilic substitution at the 3-position, allows for a wide array of chemical modifications, leading to a vast library of compounds with potential therapeutic applications. thieme-connect.de
Significance of Alkoxy Substitution Patterns in Heterocyclic Systems
The introduction of an alkoxy group, such as the 3-ethoxy group in the title compound, can significantly influence the physicochemical and biological properties of a heterocyclic molecule. benthamdirect.comresearchgate.net Alkoxy groups are known to alter a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai
From an electronic standpoint, an alkoxy group can act as an electron-donating group through resonance, influencing the reactivity of the heterocyclic ring. In the context of 1,2-benzisothiazoles, substitution at the 3-position is particularly important. For instance, the reactivity of 3-alkoxy-1,2-benzisothiazoles differs from that of 3-chloro derivatives in nucleophilic substitution reactions. clockss.org The nature of the alkoxy group can modulate the binding affinity of the molecule to its biological target. Studies on related heterocyclic systems have shown that alkoxy substituents can be crucial for achieving high potency and selectivity for a particular biological target. researchgate.net The presence of an ethoxy group, specifically, provides a balance of steric and electronic properties that can be favorable for biological interactions.
Overview of Research Trajectories Pertaining to 1,2-Benzisothiazole, 3-ethoxy- and Analogues
While dedicated research focused solely on 1,2-Benzisothiazole, 3-ethoxy- is not extensively documented in publicly available literature, the research trajectories for its close analogues provide a clear indication of its potential areas of interest. A significant portion of the research revolves around the 1,1-dioxide derivative, 3-ethoxy-1,2-benzisothiazole 1,1-dioxide, also known as O-ethylsaccharin. chemicalbook.com
Research on analogues of 1,2-Benzisothiazole, 3-ethoxy- has primarily focused on their potential as therapeutic agents. For example, derivatives of 1,2-benzisothiazol-3(2H)-one have been investigated as inhibitors of enzymes like human leukocyte elastase and as potential antipsychotic agents. acs.orgresearchgate.net The synthesis of various N-substituted 1,2-benzisothiazol-3-one derivatives has been a key area of exploration, with studies evaluating their antibacterial and antifungal activities. nih.govsioc-journal.cn
Furthermore, the synthesis and reactivity of 3-substituted 1,2-benzisothiazole 1,1-dioxides have been systematically investigated, with studies exploring their reactions with organolithium and Grignard reagents to create a diverse range of derivatives. rsc.orgresearchgate.net These synthetic efforts are often the first step in the discovery of new compounds with valuable biological properties. The research on related compounds suggests that 1,2-Benzisothiazole, 3-ethoxy- could serve as a valuable intermediate in the synthesis of more complex and biologically active molecules.
Below is a data table summarizing the key properties of the closely related compound, 3-Ethoxy-1,2-benzisothiazole 1,1-dioxide.
| Property | Value |
| CAS Number | 18712-15-7 |
| Molecular Formula | C9H9NO3S |
| Molecular Weight | 211.24 g/mol |
| Monoisotopic Mass | 211.03031432 |
| Topological Polar Surface Area | 64.1 Ų |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Complexity | 342 |
Data sourced from a publicly available chemical database for 3-Ethoxy-1,2-benzisothiazole 1,1-dioxide. guidechem.com
Established Synthetic Pathways for 3-Alkoxy-1,2-benzisothiazoles
The most direct synthesis of 1,2-Benzisothiazole, 3-ethoxy- relies on established nucleophilic substitution reactions on a suitable precursor. This method is favored for its straightforwardness and high efficiency in introducing the desired ethoxy group at the 3-position of the benzisothiazole ring.
Nucleophilic Substitution Reactions in 3-Chloro-1,2-benzisothiazole (B19369) Precursors
The synthesis of 1,2-Benzisothiazole, 3-ethoxy- can be effectively achieved through the nucleophilic substitution of 3-chloro-1,2-benzisothiazole. rsc.org This precursor serves as an excellent substrate for this transformation. The reaction mechanism involves the attack of a nucleophile at the carbon atom bonded to the chlorine.
While many nucleophiles react with 3-chloro-1,2-benzisothiazole, they often lead to the cleavage of the thiazole (B1198619) ring. rsc.org For instance, reactions with sodium cyanide in aqueous acetone or n-butyl-lithium result in ring-opened products such as o-cyanophenyl thiocyanate and o-(n-butylthio)benzonitrile, respectively. rsc.org However, the reaction with an ethoxide ion is distinct in that it proceeds without causing this ring fission, leading directly to the desired 3-ethoxy substituted product. rsc.org
Role of Ethanolic Sodium Ethoxide in Specific Syntheses
In the specific synthesis of 1,2-Benzisothiazole, 3-ethoxy-, ethanolic sodium ethoxide is the reagent of choice. rsc.org Sodium ethoxide (NaOEt), typically prepared by reacting sodium metal with absolute ethanol (B145695), serves as a strong nucleophile. prepchem.comresearchgate.net The ethoxide ion (CH₃CH₂O⁻) from the sodium ethoxide attacks the electrophilic carbon at the 3-position of the 1,2-benzisothiazole ring, displacing the chloride ion to form the final product. rsc.org
The use of ethanol as a solvent is crucial, as it not only dissolves the sodium ethoxide but also provides the medium for the reaction to occur. This specific combination of reagent and solvent allows for a clean substitution reaction, yielding 3-ethoxy-1,2-benzisothiazole without the formation of ring-opened byproducts that are common with other nucleophiles. rsc.org
Advanced Synthetic Strategies for Benzisothiazole Derivatives Relevant to 3-ethoxy- Substitution
Modern synthetic chemistry offers more sophisticated methods for constructing the core benzisothiazole skeleton. These advanced strategies, while not always directly yielding the 3-ethoxy derivative, are fundamental to creating the heterocyclic system upon which such substitutions can be made or incorporated. They include intramolecular bond formations and catalyzed cascade reactions.
Intramolecular N-S Bond Formation Methodologies
A key strategy for synthesizing the benzisothiazole ring system is through the intramolecular formation of a nitrogen-sulfur (N-S) bond. nih.govresearchgate.net This approach typically begins with a substituted benzene ring that has appropriately positioned nitrogen and sulfur functionalities.
Several methods have been developed to facilitate this cyclization:
Copper-Catalyzed Cyclization : A Cu(I)-catalyzed intramolecular N–S bond formation method can be used to synthesize benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides under an oxygen atmosphere. nih.gov This reaction proceeds via an oxidative dehydrogenative cyclization. nih.gov
Cobalt-Catalyzed Cyclization : An efficient cobalt-catalyzed intramolecular S-N bond formation in water has been developed to produce 1,2-benzisothiazol-3(2H)-one derivatives in high yields from disulfide precursors. researchgate.net
Electrochemical Synthesis : Benzo[d]isothiazol-3(2H)-ones can be synthesized via an electrochemical dehydrogenative cyclization protocol, which involves an intramolecular N–S bond formation starting from 2-mercaptobenzamides. nih.gov
Visible Light-Promoted Cyclization : A visible light-catalyzed approach allows for the synthesis of 1,2-benzisothiazol-3-ones from 2-mercaptobenzamide substrates through intramolecular N–S bond formation. acs.org
Hypervalent Iodine-Mediated Cyclization : A novel method for N-S bond formation involves the use of a hypervalent iodine reagent (PIFA) to generate an N-acylnitrenium ion, which is then trapped intramolecularly by a thiol group to form the benzisothiazolone ring. acs.orgnih.gov
Interactive Data Table: Intramolecular N-S Bond Formation Methods
| Catalytic System | Precursor | Key Features |
|---|---|---|
| Copper(I) / O₂ | 2-Mercaptobenzamides | Oxidative dehydrogenative cyclization. nih.gov |
| Cobalt / H₂O | Disulfide Precursors | Efficient and versatile method in an aqueous medium. researchgate.net |
| Electrochemical | 2-Mercaptobenzamides | Dehydrogenative cyclization via constant-current electrolysis. nih.gov |
| Visible Light / Photocatalyst | 2-Mercaptobenzamides | Uses light energy to promote N-S bond formation. acs.org |
| PIFA (Hypervalent Iodine) | Substituted Amides with Thiol | Involves an N-acylnitrenium ion intermediate. acs.orgnih.gov |
Transition Metal-Catalyzed Cascade Reactions in Benzisothiazole Synthesis
Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, provide an efficient route to complex molecules like benzisothiazoles. Transition metals are often employed to catalyze these transformations. These reactions build the benzisothiazole core from simpler, more readily available starting materials. nih.gov
Examples of such cascade reactions include:
A copper(I) chloride (CuCl)-catalyzed cascade reaction between 2-halobenzamides and elemental sulfur (S₈). This process involves an initial C–S bond formation followed by an N–S bond cyclization to construct the benzo[d]isothiazol-3(2H)-one ring system. nih.gov
A similar strategy employs a copper(I) iodide (CuI) catalyst for the reaction of 2-bromobenzamides with potassium thiocyanate (KSCN) to yield benzo[d]isothiazol-3(2H)-ones. nih.gov
One-Pot Reaction Protocols for N-Substituted Alkoxymethylbenzoisothiazolone Derivatives
One-pot reactions are a cornerstone of green and efficient chemistry, allowing for the synthesis of complex molecules without the need to isolate intermediate compounds. This approach saves time, resources, and reduces waste. While specific one-pot protocols for 1,2-Benzisothiazole, 3-ethoxy- are not extensively detailed, the principles are widely applied to the synthesis of related N-substituted heterocyclic compounds, demonstrating the potential of this strategy.
For instance, streamlined one-pot protocols have been developed for the efficient synthesis of diverse N-alkyl benzimidazoquinazolinone derivatives using a copper-catalyzed C-N bond formation. nih.gov Similarly, a practical one-pot, two-step procedure has been described for the synthesis of 2,1-benzisoxazol-3(1H)-ones, which are then alkylated in the same reaction sequence to produce N-alkyl substituted derivatives. nih.gov These examples highlight the utility of one-pot methodologies in creating complex, substituted N-heterocycles, a strategy that is conceptually applicable to the synthesis of N-substituted alkoxybenzisothiazolones.
An In-Depth Analysis of 1,2-Benzisothiazole, 3-ethoxy- and Its Synthetic and Mechanistic Chemistry
The heterocycle 1,2-benzisothiazole and its derivatives are significant scaffolds in medicinal chemistry and material science. Among these, 1,2-Benzisothiazole, 3-ethoxy-, presents a unique substitution pattern that influences its reactivity and potential for further chemical modification. This article explores the synthetic methodologies, reaction mechanisms, and structural isomerizations related to this specific ethoxy-substituted benzisothiazole.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-7-5-3-4-6-8(7)12-10-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJACUPHOSDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NSC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343779 | |
| Record name | 1,2-Benzisothiazole, 3-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34263-64-4 | |
| Record name | 1,2-Benzisothiazole, 3-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Theoretical Characterization of 1,2 Benzisothiazole, 3 Ethoxy Systems
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules. For the 1,2-benzisothiazole (B1215175) system, these methods provide critical insights into its geometric parameters and the influence of substituents.
Density Functional Theory (DFT) is a robust computational method for predicting the equilibrium geometry of molecules. Studies on analogous compounds, such as 1,2-benzisothiazol-3(2H)-one, have employed DFT with the B3LYP functional and the 6-31G* basis set to determine optimized molecular structures. researchgate.net These calculations help in understanding the bond lengths, bond angles, and dihedral angles of the benzisothiazole core.
Table 1: Predicted Key Geometrical Parameters for 1,2-Benzisothiazole, 3-ethoxy- based on DFT Calculations of Analogous Systems This table is predictive and based on data from related benzisothiazole structures.
| Parameter | Predicted Value |
| C-S Bond Length (Å) | ~1.75 |
| S-N Bond Length (Å) | ~1.68 |
| C=N Bond Length (Å) | ~1.30 |
| C-O (ethoxy) Bond Length (Å) | ~1.35 |
| O-C (ethyl) Bond Length (Å) | ~1.44 |
| C-S-N Bond Angle (°) | ~95 |
| S-N-C Bond Angle (°) | ~110 |
| C-O-C Bond Angle (°) | ~118 |
Conformational analysis is crucial for understanding the flexibility and preferred spatial arrangements of a molecule. For 1,2-Benzisothiazole, 3-ethoxy-, the primary source of conformational isomerism arises from the rotation around the C-O and O-C bonds of the ethoxy group.
Computational studies on substituted benzothiazoles have demonstrated that the orientation of substituents can significantly impact the molecule's energy and properties. mdpi.com For the 3-ethoxy derivative, different staggered and eclipsed conformations of the ethyl group relative to the benzisothiazole ring would exist. A potential energy surface scan, varying the relevant dihedral angles, would reveal the global and local energy minima, corresponding to the most stable conformers. It is expected that steric hindrance between the ethyl group and the adjacent benzene (B151609) ring would play a significant role in determining the lowest energy conformation.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups in a molecule. Theoretical vibrational frequencies can be calculated using DFT, often in conjunction with harmonic frequency analysis. These calculated frequencies, when appropriately scaled, can be compared with experimental FTIR spectra to aid in the assignment of vibrational modes.
For 1,2-Benzisothiazole, 3-ethoxy-, characteristic vibrational modes would include:
C-H stretching vibrations of the aromatic ring and the ethyl group.
C=N and C=C stretching vibrations within the benzisothiazole ring system.
C-O stretching of the ethoxy group.
Various bending and out-of-plane deformation modes.
Simulations on related benzothiazole (B30560) and benzohydrazide (B10538) structures have shown good agreement between calculated and experimental spectra, providing confidence in this approach. researchgate.netnih.gov
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1,2-Benzisothiazole, 3-ethoxy- This table is predictive and based on data from analogous systems.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| C=N Stretch | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Aryl-O) | 1200 - 1270 |
| C-O Stretch (Alkyl-O) | 1050 - 1150 |
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. nih.gov These simulations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.
For a molecule like 1,2-Benzisothiazole, 3-ethoxy-, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic system. The presence of the ethoxy group, an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzisothiazole core, due to the extension of the conjugated system. TD-DFT calculations would allow for the prediction of the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum. nih.gov
Reaction Mechanism Modeling through Theoretical Approaches
Theoretical modeling can elucidate the pathways and energetics of chemical reactions. For the 1,2-benzisothiazole system, computational studies have explored various reaction mechanisms.
For instance, theoretical investigations into the reactions of 3-chloro-1,2-benzisothiazole (B19369) with carbanions have proposed mechanisms involving S-substituted o-cyanothiophenols as key intermediates. semanticscholar.orgrsc.org These studies suggest that the benzisothiazole ring can undergo ring-opening and subsequent rearrangement to form benzo[b]thiophene derivatives.
Furthermore, computational studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals have detailed complex, multi-stage reaction pathways. nih.govresearchgate.net These studies, employing DFT, have mapped out the potential energy surfaces for different reaction channels, including addition to the benzene ring and hydrogen abstraction from the methyl group.
For 1,2-Benzisothiazole, 3-ethoxy-, theoretical modeling could be used to explore its reactivity in similar reactions. For example, the ethoxy group could influence the regioselectivity of electrophilic attack on the aromatic ring. Additionally, reactions involving the cleavage of the C-O bond of the ethoxy group or reactions at the nitrogen or sulfur atoms could be modeled to understand the molecule's stability and potential transformation pathways. DFT calculations can be used to determine the activation energies and reaction enthalpies for proposed mechanistic steps, providing a deeper understanding of the compound's chemical behavior. nih.gov
Energetic Pathways and Transition States for Rearrangement Reactions
Rearrangement reactions are fundamental in organic chemistry, and computational studies offer a powerful tool to elucidate their mechanisms and energetic landscapes. For 3-alkoxy-1,2-benzisothiazole systems, the Chapman-type rearrangement is a relevant transformation. A computational study on the thermal Chapman-type rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide to 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has provided valuable data on the energetic feasibility of different mechanistic pathways.
The investigation compared intra- and intermolecular mechanisms for the methyl group transfer. Computational models, based on Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level, predicted a preference for an intermolecular "quasi-simultaneous" transfer of the methyl groups. This preference is quantified by a relatively small energy difference, suggesting that both pathways could be accessible.
| Mechanism | Relative Energy (kJ mol⁻¹) | Computational Method |
|---|---|---|
| Intramolecular Transfer | 3.2 | B3LYP/6-31+G(d,p) |
| Intermolecular Transfer | 0.0 | B3LYP/6-31+G(d,p) |
| Compound | Relative Energy (kJ mol⁻¹) |
|---|---|
| 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (Reactant) | 60 |
| 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Product) | 0 |
These findings suggest that a similar rearrangement for 1,2-Benzisothiazole, 3-ethoxy- would also be thermodynamically favorable, likely proceeding through an intermolecular pathway.
Computational Studies on Nucleophilic Attack Mechanisms
The synthesis of 1,2-Benzisothiazole, 3-ethoxy- typically involves the nucleophilic substitution of a suitable leaving group at the 3-position, such as a halide, by an ethoxide nucleophile. A common precursor is 3-chloro-1,2-benzisothiazole. Experimental studies have shown that 3-chloro-1,2-benzisothiazole reacts with sodium ethoxide in ethanol (B145695) to yield 3-ethoxy-1,2-benzisothiazole, with no ring-opened byproducts observed in this specific reaction rsc.org.
While specific computational studies on the mechanism of this reaction are scarce, the generally accepted pathway for such transformations is a nucleophilic aromatic substitution (SNAr). A computational investigation into the SNAr mechanism would likely involve the following key steps:
Formation of a Meisenheimer-like intermediate: The ethoxide ion attacks the C3 carbon of the 1,2-benzisothiazole ring, which is activated by the electronegative nitrogen and sulfur atoms. This leads to the formation of a tetrahedral intermediate where the aromaticity of the benzene ring is temporarily disrupted.
Departure of the leaving group: The chloride ion is expelled, and the aromaticity of the ring system is restored, yielding the final 3-ethoxy-1,2-benzisothiazole product.
Computational studies on other heterocyclic systems have shown that the energy barrier for the formation of the Meisenheimer-like intermediate is the rate-determining step. The stability of this intermediate is crucial and is influenced by the electron-withdrawing nature of the heterocyclic system. DFT calculations would be instrumental in determining the geometry and energy of the transition state for this step, thus providing a quantitative understanding of the reaction kinetics.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the nucleophilic and electrophilic character of a molecule.
For 1,2-Benzisothiazole, 3-ethoxy-, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the heterocyclic ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the heterocyclic ring, particularly on the C3 carbon, making it susceptible to nucleophilic attack.
While specific FMO data for 1,2-Benzisothiazole, 3-ethoxy- is not available, studies on related benzothiazole derivatives offer a comparative perspective. For instance, DFT calculations on various substituted benzothiazoles provide a range of HOMO and LUMO energies, which are influenced by the nature of the substituents.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzothiazole Derivative 1 | -5.59 | -1.95 | 3.64 |
| Benzothiazole Derivative 2 (-CH₃ substituted) | -5.58 | -1.80 | 3.78 |
| Benzothiazole Derivative 3 (-NO₂ substituted) | -6.18 | -3.35 | 2.83 |
The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of a molecule. A smaller energy gap generally implies higher reactivity. The introduction of an electron-donating ethoxy group at the 3-position of the 1,2-benzisothiazole ring is expected to raise the HOMO energy, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to the unsubstituted parent compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.
For a molecule like 1,2-Benzisothiazole, 3-ethoxy-, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the ethoxy group and the nitrogen atom of the isothiazole (B42339) ring. These sites would be the most likely points of interaction with electrophiles. Conversely, a region of positive potential would be anticipated around the hydrogen atoms of the ethoxy group and potentially on the C3 carbon atom, suggesting its susceptibility to nucleophilic attack.
In a theoretical study of benzothiazole and its derivatives, MEP analysis revealed that the nitrogen atom in the benzothiazole moiety consistently exhibited a negative potential, making it a prime target for electrophilic attack mdpi.com. The regions of positive potential were generally located on the hydrogen atoms of the benzene ring and any amino substituents mdpi.com. This aligns with the expected electronic distribution in such heterocyclic systems and provides a basis for predicting the reactive sites of 1,2-Benzisothiazole, 3-ethoxy-.
Biological Activity and Pharmacological Mechanisms of 1,2 Benzisothiazole, 3 Ethoxy Derivatives
Neuropharmacological Profiles and Receptor Interactions
Ligand Interactions with Dopamine (B1211576) and Serotonin (B10506) Neurotransmitter Systems
Several 1,2-benzisothiazole (B1215175) derivatives have demonstrated significant interactions with key neurotransmitter systems implicated in psychiatric disorders, particularly the dopamine and serotonin systems. A notable example is the atypical antipsychotic drug Lurasidone, which incorporates a 1,2-benzisothiazole moiety. Lurasidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor. This multi-receptor binding profile is believed to contribute to its therapeutic efficacy in schizophrenia and bipolar depression.
Another study highlighted a (1,2-benzisothiazol-3-yl)piperazine derivative that exhibited potent affinity for both dopaminergic and serotonergic binding sites. This dual activity suggests a potential for atypical antipsychotic effects, which are often associated with a balanced modulation of these two neurotransmitter systems. The affinity for serotonin receptors, in particular, may contribute to a more favorable side effect profile compared to older antipsychotics that primarily target dopamine receptors.
The table below summarizes the receptor binding affinities (Ki, nM) of Lurasidone, a well-characterized 1,2-benzisothiazole derivative. Lower Ki values indicate higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | 1.68 |
| Serotonin 5-HT2A | 2.03 |
| Serotonin 5-HT7 | 0.49 |
| Serotonin 5-HT1A | 6.75 |
| α2C-Adrenergic | 10.8 |
| α1-Adrenergic | 48 |
Investigations into Potential Neurological and Psychiatric Therapeutic Effects
The interactions of 1,2-benzisothiazole derivatives with dopamine and serotonin receptors form the basis for their investigation as potential treatments for a range of neurological and psychiatric conditions. The antipsychotic activity of compounds like Lurasidone in schizophrenia is a prime example. By blocking D2 receptors in the mesolimbic pathway, these agents can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
Furthermore, the potent antagonism of 5-HT2A receptors and partial agonism at 5-HT1A receptors by some derivatives may help to mitigate the negative symptoms and cognitive deficits associated with schizophrenia, and may also reduce the risk of extrapyramidal side effects. The high affinity for 5-HT7 receptors is another area of active research, with evidence suggesting a role for these receptors in mood regulation and cognition. The unique pharmacological profile of these derivatives suggests their potential utility in treating other conditions such as bipolar disorder, major depressive disorder, and anxiety disorders.
Antimicrobial Efficacy and Mechanisms of Action
Derivatives of 1,2-benzisothiazole have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Numerous studies have confirmed the antibacterial efficacy of 1,2-benzisothiazolin-3-one derivatives, particularly against Gram-positive bacteria. Research has shown that N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives are effective against microorganisms such as Bacillus subtilis and Staphylococcus aureus. mdpi.com The mechanism of action is thought to involve the targeting of cellular thiol groups, which are crucial for the function of many enzymes involved in metabolic processes.
While the activity against Gram-positive bacteria is well-documented, the efficacy against Gram-negative bacteria appears to be more variable. Some studies have reported activity against Gram-negative strains, while others have found them to be less susceptible. This difference in susceptibility is likely due to the outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of certain antimicrobial agents.
The following table provides a summary of the antibacterial activity of selected 1,2-benzisothiazole derivatives against various bacterial strains.
| Bacterial Strain | Gram Staining | Activity of 1,2-Benzisothiazole Derivatives |
| Staphylococcus aureus | Gram-Positive | Susceptible |
| Bacillus subtilis | Gram-Positive | Susceptible |
| Escherichia coli | Gram-Negative | Variable Susceptibility |
| Pseudomonas aeruginosa | Gram-Negative | Generally Less Susceptible |
Antifungal Activity, Including Inhibition of Ergosterol (B1671047) Synthesis and Spore Development
1,2-Benzisothiazole derivatives have also been recognized for their antifungal properties, exhibiting activity against a range of fungal pathogens. mdpi.comresearchgate.net Several studies have reported the broad-spectrum antifungal activity of the 1,2-benzisothiazol-3(2H)-one scaffold. semanticscholar.org While the precise mechanisms of action are still under investigation for many derivatives, some evidence points towards the disruption of essential cellular processes.
One potential target for antifungal agents is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition can lead to membrane disruption and cell death. While direct evidence for the inhibition of ergosterol synthesis by 1,2-Benzisothiazole, 3-ethoxy- is not yet available, this remains a plausible mechanism of action for this class of compounds.
Another potential antifungal mechanism is the inhibition of spore development. Fungal spores are crucial for reproduction and dissemination, and interfering with their formation or germination can effectively control fungal growth. The impact of 1,2-benzisothiazole derivatives on fungal spore development is an area that warrants further investigation to fully elucidate their antifungal profile. Research on amino acid-derived 1,2-benzisothiazolinone compounds has suggested that their mode of action may involve targeting a respiratory pathway, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species. dovepress.com
Antiviral Properties, Focusing on Viral Protease Inhibition (e.g., Dengue and West Nile Virus NS2B/NS3 Proteases)
A significant and promising area of research for 1,2-benzisothiazole derivatives is their antiviral activity, particularly against flaviviruses such as Dengue virus (DENV) and West Nile virus (WNV). The NS2B/NS3 protease of these viruses is essential for viral replication, making it an attractive target for antiviral drug development.
Several studies have demonstrated that 1,2-benzisothiazol-3(2H)-one derivatives can act as potent inhibitors of the DENV and WNV NS2B/NS3 proteases. nih.gov Researchers have synthesized hybrid molecules that incorporate the 1,2-benzisothiazole scaffold with other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373), to enhance their inhibitory activity. These hybrid compounds have shown competitive inhibition of the viral proteases with IC50 values in the low micromolar range. nih.gov
The development of these non-peptidic, small-molecule inhibitors offers a promising strategy for the discovery of novel antiviral therapeutics against these significant human pathogens. The table below highlights the inhibitory activity of a representative 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole hybrid derivative against Dengue and West Nile virus proteases.
| Virus | Target | Compound Type | IC50 (μM) |
| Dengue Virus (DENV2) | NS2B/NS3 Protease | 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole hybrid | 3.75 ± 0.06 |
| West Nile Virus (WNV) | NS2B/NS3 Protease | 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole hybrid | 4.22 ± 0.07 |
Proposed Antimicrobial Mechanisms
Derivatives of 1,2-benzisothiazolin-3-one are recognized for their potent and broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, yeasts, and dermatophytes. nih.gov The core structure, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used industrial biocide, and its derivatives have been extensively synthesized and evaluated for antibacterial activity. researchgate.net
While the precise antimicrobial mechanisms for many 1,2-benzisothiazole derivatives are a subject of ongoing research, studies on the closely related benzothiazole (B30560) scaffold provide significant insights. For certain benzothiazole derivatives bearing an amide moiety, the mode of action has been linked to membrane perturbation and subsequent binding to intracellular components like DNA. rsc.org Structure-activity relationship (SAR) studies on these related compounds have revealed that both electronic and lipophilic characteristics significantly influence their antimicrobial efficacy. rsc.org However, specific mechanisms such as widespread membrane destabilization or chlorophyll (B73375) loss have not been definitively detailed for the 1,2-benzisothiazole class itself in the reviewed literature. The activity of N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one against Gram-positive bacteria has been shown to correlate with their lipophilicity.
Anti-inflammatory and Enzyme Inhibitory Activities
A significant area of pharmacological investigation for this scaffold has been the inhibition of human mast cell tryptase, a key enzyme in the inflammatory cascade of allergic disorders. nih.govnih.gov Researchers have synthesized libraries of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives and identified several potent inhibitors. nih.gov
These compounds typically act as mechanism-based inhibitors, demonstrating time-dependent inhibition. nih.gov The potency of these inhibitors can be significantly enhanced through structural modifications. For instance, extending the carbon side chain and modifying the terminal acid group of the parent compounds led to derivatives with substantially lower half-maximal inhibitory concentration (IC50) values, indicating greater potency. nih.gov The most potent compound identified in one series, a benzoic acid derivative, achieved an IC50 in the nanomolar range. nih.gov
| Compound Name | Structure | IC50 (µM) |
|---|---|---|
| (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate | Benzisothiazole core with β-alanate side chain | 0.85 |
| (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 5-[[(phenylmethoxy)carbonyl]amino]pentanoate | Benzisothiazole core with extended pentanoate side chain | 0.1 |
| (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate | Benzisothiazole core with benzoic acid derivative side chain | 0.064 |
Data sourced from research on 1,2-benzisothiazol-3-one 1,1-dioxide inhibitors. nih.gov
Human mast cell tryptase is a trypsin-like serine protease, and inhibitors based on the 1,2-benzisothiazole scaffold have demonstrated notable selectivity. nih.govmdpi.com While potent against tryptase, these compounds are markedly less effective against other related serine proteases. For example, derivatives of 1,2-benzisothiazol-3-one 1,1-dioxide were found to be 100-fold weaker as inhibitors of trypsin and 40-fold weaker against elastase. nih.gov Furthermore, they exhibited no inhibitory activity (IC50 > 33 µM) against other key serine proteases in the coagulation and fibrinolytic systems, such as thrombin, plasmin, tissue plasminogen activator (t-PA), and urokinase. nih.gov
This selectivity is a critical attribute for therapeutic development, as it minimizes the potential for off-target effects that could arise from the indiscriminate inhibition of essential physiological proteases. The inhibitory spectrum of the benzisothiazole scaffold also extends to viral proteases. Certain N-substituted 1,2-benzisothiazol-3(2H)-one (BIT) derivatives have been identified as inhibitors of the dengue virus NS2BNS3 protease, a serine protease crucial for viral replication. nih.gov
The anti-inflammatory properties of benzisothiazole and related benzothiazine derivatives are being explored through their interaction with key inflammatory pathways, notably the cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. nih.govmdpi.com
Research into novel 1,2-benzisothiazol-3(2H)-one-1,1-dioxide and 1,2-benzothiazine derivatives has focused on evaluating their ability to selectively inhibit COX-2 over COX-1. nih.govresearchgate.net The goal is to develop agents with anti-inflammatory efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov In addition to enzyme inhibition, studies have also assessed the ability of these compounds to reduce the expression of cytokine mRNA in inflamed cells, providing another measure of their anti-inflammatory potential. nih.gov
Broader Pharmacological Spectrum of Benzisothiazole Scaffolds
The pharmacological utility of the 1,2-benzisothiazole scaffold extends beyond antimicrobial and anti-inflammatory applications to include potential antithrombotic and anticonvulsive activities.
The antithrombotic potential has been demonstrated through the antiplatelet effects of specific derivatives. For example, 2-amino-1,2-benzisothiazolin-3-one has been shown to be a potent inhibitor of human platelet aggregation induced by various agonists in vitro. nih.gov Its strong inhibitory activity against aggregation induced by arachidonic acid and collagen suggests a potential use as an antithrombotic agent. nih.gov
| Inducing Agent | IC50 of 2-amino-1,2-benzisothiazolin-3-one (mol/L) |
|---|---|
| Collagen | 5.11 x 10-8 |
| Arachidonic Acid (AA) | 1.50 x 10-6 |
| Adenosine Diphosphate (ADP) | 8.90 x 10-5 |
In vitro antiplatelet activity data. nih.gov
In the realm of central nervous system disorders, benzothiazole derivatives have been investigated for anticonvulsant properties. nih.gov Synthetic compounds that couple the benzothiazole nucleus with a sulfonamide moiety have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) model in mice. nih.gov Riluzole, a marketed drug containing a benzothiazole moiety, is known to have an anticonvulsant activity spectrum similar to phenytoin. nih.gov This has spurred further research into novel benzothiazole derivatives as potential candidates for developing safer and more potent anticonvulsant therapies. nih.gov The structurally similar 1,2-benzisoxazole (B1199462) scaffold has also yielded derivatives with marked anticonvulsant activity. nih.gov
Role in Alzheimer's Disease Research
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, suggesting that multi-target-directed ligands (MTDLs) may offer a more effective therapeutic strategy than single-target agents. chemicalbook.com 1,2-Benzisothiazole derivatives have emerged as promising candidates for the development of such MTDLs due to their ability to interact with multiple targets relevant to AD pathology. chemicalbook.comnih.gov
One of the primary targets for AD therapy is the cholinergic system. Research has shown that certain benzothiazole derivatives are effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy for managing the cognitive symptoms of AD.
Another important target is the monoamine oxidase B (MAO-B) enzyme, which is involved in the degradation of neurotransmitters and contributes to oxidative stress in the brain. Several 1,2-benzisothiazole derivatives have demonstrated potent inhibitory activity against MAO-B. nih.gov
Furthermore, some derivatives exhibit significant antioxidant properties and can inhibit the self-induced aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. researchgate.net They have also been shown to have neuroprotective effects against oxidative stress-induced cell injury. researchgate.net
A notable example is compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone), which has been identified as a promising MTDL. It exhibits potent histamine (B1213489) H3 receptor (H3R) antagonism along with significant inhibitory activity against AChE, BuChE, and MAO-B. nih.govnih.gov
| Compound | Target | Inhibitory Concentration (IC50) / Ki | Reference |
|---|---|---|---|
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | AChE | 6.7 µM (IC50) | nih.gov |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | BuChE | 2.35 µM (IC50) | nih.gov |
| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | MAO-B | 1.6 µM (IC50) | nih.gov |
| 4b (3-(azepan-1-yl)propyloxy-linked benzothiazole derivative) | H3R | 0.012 µM (Ki) | nih.govnih.gov |
Anticancer Potential of Structurally Related Compounds
The 1,2-benzisothiazole nucleus is also a key pharmacophore in the design of novel anticancer agents. Derivatives of this scaffold have demonstrated cytotoxic activity against a wide range of cancer cell lines. nih.govtsijournals.com Their mechanisms of action are varied and include the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.
One significant target for these compounds is carbonic anhydrase IX (CAIX), a tumor-associated enzyme that is upregulated under hypoxic conditions and plays a role in cancer cell proliferation. Certain 1,2-benzisothiazole derivatives have been shown to be effective inhibitors of CAIX. echemi.com
Another mechanism of anticancer activity is the inhibition of caspase-3, an enzyme that plays a crucial role in the execution phase of apoptosis. chemicalbook.com By modulating caspase-3 activity, these compounds can influence programmed cell death in cancer cells.
Furthermore, some benzisothiazolone derivatives have been found to inhibit the NF-κB signaling pathway, which is constitutively activated in many cancers and plays a key role in cell survival, proliferation, and inflammation. nih.gov
| Compound | Cancer Cell Line | Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| Fluorinated 2-aryl benzothiazole derivative 2 | MCF-7 (human breast adenocarcinoma) | GI50 = 0.4 µM | Not specified | nih.gov |
| Thiourea containing benzothiazole derivative 3 | U-937 (human macrophage) | IC50 = 16.23 ± 0.81 µM | Not specified | nih.gov |
| Benzisothiazolone derivative 1 (BIT 1) | Hodgkin's Lymphoma (L428) | IC50 = 3.3µg/ml | NF-κB inhibition | nih.gov |
| Benzisothiazolone derivative 2 (BIT 2) | Hodgkin's Lymphoma (L428) | IC50 = 4.35µg/ml | NF-κB inhibition | nih.gov |
Synergistic Effects in Biological Systems
An emerging area of interest is the potential for 1,2-benzisothiazole derivatives to act synergistically with existing therapeutic agents. This approach could enhance treatment efficacy and potentially reduce drug doses, thereby minimizing side effects.
In the context of cancer therapy, certain benzisothiazolone derivatives have demonstrated synergistic effects when combined with standard chemotherapy drugs. For instance, studies have shown that these compounds can enhance the cytotoxic effects of doxorubicin (B1662922) and etoposide (B1684455) in Hodgkin's lymphoma cells. nih.gov This synergistic activity is likely linked to the inhibition of the NF-κB pathway by the benzisothiazolone derivatives, which can sensitize cancer cells to the effects of conventional chemotherapeutic agents. nih.gov
Conversely, an antagonistic effect was observed when these derivatives were combined with cisplatin (B142131) in most tested concentrations. nih.gov These findings highlight the importance of carefully selecting combination therapies to achieve the desired synergistic outcomes.
The exploration of synergistic combinations is a promising avenue for the development of more effective treatment regimens for complex diseases like cancer.
Structure Activity Relationship Sar Studies of 1,2 Benzisothiazole, 3 Ethoxy and Analogues
Impact of Substituent Modifications on Efficacy and Selectivity
Influence of Alkoxy Chain Length on Bioactivity
The substituent at the 3-position of the 1,2-benzisothiazole (B1215175) ring, such as the ethoxy group in 1,2-benzisothiazole, 3-ethoxy-, plays a significant role in modulating the compound's pharmacokinetic and pharmacodynamic properties. While specific SAR studies detailing the systematic variation of the alkoxy chain for 1,2-benzisothiazole derivatives are not extensively documented in the reviewed literature, the principles of medicinal chemistry and SAR studies on other heterocyclic systems provide valuable insights.
Altering the length of the alkoxy chain (e.g., from methoxy (B1213986) to propoxy or butoxy) directly impacts the molecule's lipophilicity (fat solubility). nih.govnih.gov An increase in chain length generally leads to higher lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within a target protein. However, an excessively long chain can also lead to decreased aqueous solubility or steric hindrance, preventing an optimal fit with the receptor.
For example, studies on 2-benzylbenzimidazole 'nitazene' opioids demonstrated that an ethoxy chain conferred the highest potency, while both shorter (methoxy) and longer (butoxy) analogues were less potent. nih.gov Similarly, research on 2-bromoalkoxyanthraquinones as anticancer agents found that a C3 alkoxy chain (propoxy) provided the most promising activity. nih.gov This suggests that for a given biological target, there is an optimal alkoxy chain length that balances lipophilicity and steric factors to achieve maximal binding affinity and efficacy. For 1,2-benzisothiazole, 3-ethoxy-, the two-carbon chain represents a specific balance of these properties that would be fine-tuned for a particular target.
Effects of Ring Substitutions on Target Binding
The introduction of substituents can influence the molecule's ability to form hydrogen bonds, van der Waals interactions, or halogen bonds. Studies on benzothiazole (B30560) derivatives, a closely related class of compounds, have provided detailed insights into these effects. For instance, in a series of antiproliferative phenylacetamide derivatives containing a benzothiazole nucleus, substitutions on a distal aromatic ring were systematically varied. mdpi.com The presence of electron-withdrawing groups like fluoro (F), chloro (Cl), or trifluoromethyl (CF3) at specific positions led to significant differences in activity against pancreatic cancer cell lines. mdpi.com
Similarly, in the development of benzothiazolylthiazolidin-4-ones as antimicrobial agents, replacing a 6-trifluoromethoxy (-OCF3) group on the benzothiazole ring with a 6-chloro (Cl) substituent resulted in a 2.5-fold improvement in activity against S. aureus and a 4- to 5-fold improvement against L. monocytogenes. nih.gov This demonstrates that even a subtle change in the electronic and steric profile of the benzene (B151609) ring can have a profound impact on biological activity. These findings underscore the importance of exploring various substitution patterns on the aromatic ring of 1,2-benzisothiazole analogues to optimize their interaction with specific targets.
| Compound ID | Substituent on Distal Phenyl Ring | MIA PaCa-2 Cell Viability (% at 10 µM) |
|---|---|---|
| 4c | 4-Fluoro | 47.2% |
| 4f | 4-Acetamido | 55.3% |
| 4j | 3-Trifluoromethyl | 49.7% |
| 4l | 3-Nitro | 27.9% |
Ligand-Receptor Interaction Dynamics and Conformational Considerations
The biological effect of a 1,2-benzisothiazole derivative is initiated by its binding to a specific receptor or enzyme. This interaction is a dynamic process governed by the molecule's three-dimensional structure (conformation) and its ability to fit within the binding site. nih.govdocumentsdelivered.com The ligand must adopt a specific, low-energy conformation, often referred to as the "bioactive conformation," to achieve optimal interaction.
Molecular docking studies on 1,2-benzisothiazol-3-one derivatives designed as caspase-3 inhibitors have provided valuable insights into these interactions at an atomic level. nih.govnih.gov These computational models predict that the benzisothiazolone scaffold orients itself within the enzyme's active site to form key interactions. For example, the carbonyl oxygen at the 3-position can act as a hydrogen bond acceptor, while the aromatic ring system engages in hydrophobic and π-π stacking interactions with amino acid residues like tyrosine or phenylalanine in the binding pocket.
SAR Studies in Specific Biological Contexts
SAR for Antiviral Protease Inhibition
The 1,2-benzisothiazole scaffold has been investigated for its potential to inhibit various enzymes, including proteases, which are critical targets in antiviral therapy. While extensive SAR studies of this scaffold against viral proteases are not widely available in the reviewed literature, its activity against other proteases, such as human leukocyte elastase (HLE), demonstrates its potential in this area.
A study of N,N′-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides revealed that certain derivatives are effective inhibitors of HLE, a human serine protease. researchgate.net This class of enzymes is mechanistically similar to many viral proteases, such as the hepatitis C virus NS3/4A protease or the human rhinovirus 3C protease. In this study, compounds such as 2-(phthalimid-1-yl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and 2-(2-methyl-4-oxo-3(4H)-quinazolinyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide were identified as HLE inhibitors. researchgate.net
The SAR from this research indicates that the nature of the large, heterocyclic substituent attached to the nitrogen at the 2-position is a key determinant of inhibitory activity. The core 1,2-benzisothiazole 1,1-dioxide acts as a scaffold to correctly position these N-substituents for interaction with the enzyme's active site. Although this research was not focused on an antiviral target, it establishes that the 1,2-benzisothiazole framework is a viable starting point for designing inhibitors of serine proteases, providing a strong rationale for its exploration and optimization against viral protease targets.
| Compound Name | Inhibition of HLE |
|---|---|
| 2-(Phthalimid-1-yl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | Active Inhibitor |
| 2-(2-Methyl-4-oxo-3(4H)-quinazolinyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | Active Inhibitor |
SAR in the Development of Immunologic Adjuvants
The development of novel vaccine adjuvants is crucial for enhancing immune responses to antigens. While direct SAR studies on 1,2-Benzisothiazole, 3-ethoxy- as an adjuvant are not extensively published, research on structurally related heterocyclic compounds, such as benzothiadiazoles and sulfamoyl benzamidothiazoles, provides a valuable framework for understanding the structural requirements for adjuvant activity. nih.govbohrium.com
Systematic SAR studies on related scaffolds have demonstrated that specific functional groups are essential for potency. For instance, in a series of benzothiadiazole analogues, the ester functional group was found to be a requisite for activity. nih.gov Modifications to the core heterocyclic ring system, such as replacing the sulfur atom with selenium or a bioisosteric ethenyl group, were shown to retain or even improve potency. nih.gov
In other studies involving a sulfamoyl benzamidothiazole compound that prolonged the activation of the NF-κB pathway (a key pathway in immune response), modifications across the scaffold identified more potent analogues. These selected compounds enhanced the release of immunostimulatory cytokines in both human monocytic cell lines and murine primary dendritic cells. bohrium.com When used as co-adjuvants with the TLR-4 agonist monophosphoryl lipid A (MPLA), certain analogues showed a significant enhancement in antigen-specific antibody titers compared to MPLA alone. bohrium.com
These findings suggest that for the 1,2-benzisothiazole scaffold, key areas for modification would likely include the 3-position ethoxy group, substitutions on the benzene ring, and potential bioisosteric replacements for the isothiazole (B42339) ring itself. A hypothetical SAR exploration based on these principles is outlined in the table below.
Table 1: Hypothetical SAR of 1,2-Benzisothiazole Analogues as Immunologic Adjuvants
| Compound | Modification from 1,2-Benzisothiazole, 3-ethoxy- | Predicted Impact on Adjuvant Activity |
|---|---|---|
| Analogue A | Replacement of 3-ethoxy with 3-propoxy | Potential slight decrease/increase in activity due to altered lipophilicity. |
| Analogue B | Addition of a 5-chloro group to the benzene ring | May enhance binding affinity through halogen bonding, potentially increasing activity. |
| Analogue C | Replacement of 3-ethoxy with a 3-amino group | Significant change in electronic properties; could increase or abolish activity. |
Correlation between Intramolecular Contacts and Bioactivity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure, which is stabilized by a network of intramolecular and intermolecular noncovalent interactions. The study of these weak contacts is critical for understanding how a molecule adopts the specific conformation required to bind to its biological target.
Theoretical tools like Hirshfeld surface analysis and the quantum theory of atoms in molecules (QTAIM) are employed to investigate these interactions. nih.gov For heterocyclic systems like 1,2-benzisothiazole derivatives, a variety of weak intermolecular forces such as C–H⋯S, C–H⋯N, C–H⋯π, and π-stacking interactions are crucial for stabilizing the crystal packing and, by extension, the preferred molecular conformation in a biological environment. nih.gov
The bioactivity of 1,2-benzisothiazole derivatives as inhibitors of carbonic anhydrase isoform IX (CAIX), an enzyme upregulated in hypoxic cancer cells, provides a case study. nih.gov The efficacy of these inhibitors is dependent on their ability to fit within the enzyme's active site. This fit is governed by the molecule's shape, which is stabilized by its internal network of noncovalent bonds. Variations in substituents on the benzisothiazole scaffold lead to different intramolecular contacts, altering the molecule's conformation and thereby its inhibitory potency against CAIX. nih.gov
Table 2: Common Intramolecular and Intermolecular Contacts in Heterocyclic Compounds and Their Potential Role in Bioactivity
| Type of Contact | Description | Influence on Bioactivity |
|---|---|---|
| C–H⋯S/N | A weak hydrogen bond between a C-H group and a sulfur or nitrogen atom. | Helps to orient the molecule within a binding site, contributing to binding affinity. |
| π-stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the binding of the molecule to aromatic residues in a protein target. |
| Halogen Bonding | A noncovalent interaction involving a halogen atom (e.g., Cl, F). | Can provide directional interactions that enhance binding specificity and affinity. |
Molecular Modeling and Docking for Binding Mode Delineation
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of a molecule (a ligand) when bound to a biological target, such as a protein or enzyme, to form a stable complex. ijcrt.orgnih.gov This knowledge is used to predict binding affinity and understand the mechanism of action at a molecular level. nih.gov
The process typically begins with obtaining a three-dimensional crystal structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.govnih.gov Computational software is then used to define the active site—the region of the protein where the ligand is expected to bind. The ligand, such as a 1,2-benzisothiazole derivative, is then placed into this active site in various possible orientations and conformations. nih.gov
A scoring function is used to estimate the binding energy for each pose, with lower binding energies generally indicating a more stable protein-ligand complex. nih.gov Analysis of the top-ranked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and key amino acid residues in the active site. nih.gov
For instance, docking studies on benzothiazole and benzimidazole (B57391) derivatives targeting various enzymes have successfully elucidated their binding modes. nih.govbiointerfaceresearch.com These studies can reveal that an amidine group is responsible for strong binding affinity or that a specific substitution pattern on the aromatic ring leads to optimal interactions within the hydrophobic pocket of the active site. nih.gov Molecular dynamics simulations can further be used to assess the stability of the predicted protein-ligand complex over time. nih.gov
While a specific docking study for 1,2-Benzisothiazole, 3-ethoxy- was not available for review, the general methodology would allow researchers to predict its binding mode to a target like carbonic anhydrase, identifying key interactions that could be optimized to design more potent inhibitors.
Table 3: Illustrative Output of a Molecular Docking Study
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| 1,2-Benzisothiazole derivative | Carbonic Anhydrase IX | -8.5 | His94, His96, Thr200 | Zinc coordination, Hydrogen bond, Hydrophobic |
| Benzimidazole derivative | Aromatase Enzyme | -9.2 | Met374, Phe221, Arg115 | π-stacking, Hydrophobic, Hydrogen bond |
Crystallographic Studies for Solid-State Structure Determination
To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray diffraction is the gold standard.
Advanced Analytical and Spectroscopic Characterization in Research of 1,2 Benzisothiazole, 3 Ethoxy
1 Single Crystal X-ray Diffraction Analysis
Direct single-crystal X-ray diffraction data for 1,2-Benzisothiazole (B1215175), 3-ethoxy- is not available in the reviewed literature. However, a closely related structure, 3-(2-diethylammoniumethoxy)-1,2-benzisothiazole, has been characterized as part of a tetrachlorocuprate salt. semanticscholar.org The crystallographic analysis of this derivative provides valuable insights into the geometry of the 1,2-benzisothiazole core.
In the reported structure of the cation, the benzisothiazole system is planar. semanticscholar.org This planarity is a key structural feature of the heterocyclic ring system. The study also details the bond lengths and angles within the benzisothiazole moiety, which are crucial for understanding its chemical properties.
Table 1: Crystallographic Data for the 3-(2-diethylammoniumethoxy)-1,2-benzisothiazole Cation semanticscholar.org
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Monoclinic | C2/c | 25.24 | 9.38 | 13.58 | 91.6 | 4 |
This data pertains to the tetrachlorocuprate salt containing the derivative of the target compound.
The synthesis of 1,2-Benzisothiazole, 3-ethoxy- has been reported via the reaction of 3-chloro-1,2-benzisothiazole (B19369) with sodium ethoxide in ethanol (B145695). rsc.org This synthetic route provides access to the compound for further detailed analytical studies.
Hirshfeld Surface Analysis in Crystal Structures
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. For 1,2-Benzisothiazole, 3-ethoxy-, this analysis reveals the nature and contribution of various non-covalent interactions that stabilize the crystal structure.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. mdpi.com The analysis of the Hirshfeld surface for 1,2-Benzisothiazole, 3-ethoxy- would highlight the key intermolecular contacts. It is anticipated that the analysis would reveal a significant contribution from H···H contacts, which are generally the most abundant in organic molecules. nih.govnih.gov Other important interactions would likely include C···H/H···C, O···H/H···O, N···H/H···N, and S···H/H···S contacts. nih.govnih.gov The ethoxy group, in particular, would be expected to participate in hydrogen bonding interactions. The relative contributions of these interactions provide a quantitative fingerprint of the molecular packing.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a summary of these intermolecular contacts. For 1,2-Benzisothiazole, 3-ethoxy-, the fingerprint plot would be expected to show distinct spikes and patterns corresponding to the different types of interactions, allowing for a detailed comparison with other benzisothiazole derivatives.
Table 1: Predicted Intermolecular Interactions for 1,2-Benzisothiazole, 3-ethoxy- from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) |
| H···H | 45 - 55 |
| C···H/H···C | 15 - 25 |
| O···H/H···O | 10 - 15 |
| N···H/H···N | 5 - 10 |
| S···H/H···S | 3 - 8 |
| Other | < 5 |
Note: The data in this table is hypothetical and serves as an illustrative example of expected findings.
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the physicochemical properties of materials as a function of temperature. These methods are used to determine melting points, phase transitions, and thermal stability.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.comnih.gov DSC is widely used to study the thermal properties of materials, including melting, crystallization, and glass transitions. netzsch.comnih.govnih.govresearchgate.netmdpi.com
For 1,2-Benzisothiazole, 3-ethoxy-, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. mdpi.com The temperature at which this peak occurs provides the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHf). mdpi.com This data is crucial for assessing the purity and stability of the compound. Multiple peaks could indicate the presence of polymorphic forms or impurities. The technique can also be used to study the energetics of any potential chemical reactions or decompositions at higher temperatures. nih.gov
Table 2: Hypothetical DSC Data for 1,2-Benzisothiazole, 3-ethoxy-
| Parameter | Value |
| Onset Melting Temperature (Tonset) | 85.2 °C |
| Peak Melting Temperature (Tpeak) | 88.5 °C |
| Enthalpy of Fusion (ΔHf) | 25.7 kJ/mol |
Note: The data in this table is hypothetical and serves as an illustrative example of expected findings.
Polarized Light Thermomicroscopy combines microscopy with a hot stage to visually observe changes in a sample as it is heated or cooled. This technique is particularly useful for observing solid-state transitions, such as polymorphism and isomerization.
In the context of 1,2-Benzisothiazole, 3-ethoxy-, this technique could be employed to visually monitor the melting process and to detect any solid-state transformations that might occur before melting. Changes in crystal morphology, color, or birefringence under polarized light as a function of temperature would be indicative of such transitions. If solid-state isomerization were to occur, it would be observable as a change in the crystal structure. This visual information complements the quantitative data obtained from DSC.
Chromatographic and Hyphenated Techniques for Compositional Analysis
Chromatographic techniques are powerful tools for separating and analyzing the components of a mixture. When coupled with mass spectrometry, they provide a highly sensitive and specific method for identifying and quantifying individual compounds.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole-Orbitrap mass spectrometer represents a state-of-the-art analytical platform for the analysis of complex samples. nih.govnih.gov The UHPLC system provides rapid and high-resolution separations, while the high-resolution mass spectrometer (HRMS) allows for the accurate mass measurement of precursor and fragment ions, enabling confident compound identification. nih.govnih.gov
The analysis of 1,2-Benzisothiazole, 3-ethoxy- by UHPLC-HRMS would provide a highly accurate determination of its molecular weight and elemental composition. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode would offer valuable structural information, confirming the identity of the compound. This technique is also capable of detecting and identifying trace-level impurities that may not be observable by other methods.
The capabilities of UHPLC-HRMS extend beyond the analysis of known compounds. In "suspect screening," a list of potential compounds is used to search the acquired high-resolution mass spectral data. nih.govnih.govresearchgate.net This approach is valuable for identifying potential metabolites, degradation products, or related impurities in a sample of 1,2-Benzisothiazole, 3-ethoxy-. ehu.es
Furthermore, in "unknown analysis," the data can be mined for completely unknown compounds without a predefined list. norman-network.net By analyzing the accurate mass and isotopic pattern, a molecular formula can be proposed for an unknown peak. Subsequent analysis of its fragmentation pattern can help in elucidating its structure. This is particularly useful for characterizing complex reaction mixtures or for identifying previously unknown related substances.
Future Research Directions and Translational Perspectives for 1,2 Benzisothiazole, 3 Ethoxy
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 1,2-Benzisothiazole (B1215175), 3-ethoxy- should prioritize the exploration of sustainable synthetic pathways. Current methods for creating the 1,2-benzisothiazol-3(2H)-one backbone, a precursor to the title compound, often rely on multi-step processes. google.com Emerging strategies, however, offer greener alternatives.
Recent advancements in the synthesis of benzisothiazole derivatives have focused on catalyst-free approaches and the use of sustainable solvents. For instance, methods have been developed that utilize water or ethanol (B145695) as the reaction medium, significantly reducing the generation of toxic waste. bohrium.com Furthermore, electrochemical synthesis is emerging as a powerful tool for forming the N–S bond in the benzisothiazole ring system, offering a high degree of control and minimizing the need for harsh reagents. nih.gov
Table 1: Comparison of Synthetic Methodologies for Benzisothiazole Derivatives
| Methodology | Advantages | Disadvantages | Future Research Focus for 1,2-Benzisothiazole, 3-ethoxy- |
| Traditional Multi-step Synthesis | Well-established procedures. | Often requires harsh reagents and solvents, multi-step process can lead to lower overall yields. | Optimization to reduce steps and incorporate greener solvents. |
| Catalyst-Free Synthesis | Environmentally friendly, avoids toxic metal catalysts. bohrium.com | May require specific reaction conditions or longer reaction times. | Exploration of a broader range of starting materials and reaction conditions. |
| Green Solvent Synthesis (Water, Ethanol) | Reduced environmental impact, increased safety. | Solubility of reactants can be a challenge. | Development of water-soluble precursors or use of co-solvents. |
| Electrochemical Synthesis | High efficiency and selectivity, avoids chemical oxidants. nih.gov | Requires specialized equipment. | Optimization of electrode materials and reaction parameters for large-scale synthesis. |
| One-Pot Synthesis | Increased efficiency, reduced waste. google.com | Can be challenging to control selectivity. | Design of novel one-pot strategies that directly yield the 3-ethoxy derivative. |
Advanced Computational Design for Targeted Biological Activities
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For 1,2-Benzisothiazole, 3-ethoxy-, these techniques can accelerate the design of new derivatives with specific biological activities. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish mathematical relationships between the chemical structure of benzisothiazole derivatives and their biological effects. researchgate.netyoutube.com
Future research should focus on developing robust 2D and 3D-QSAR models for 1,2-Benzisothiazole, 3-ethoxy- and its analogues. These models can predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. nih.govrsc.org Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the molecule, providing insights into its mechanism of action at a molecular level. mdpi.com
Molecular docking simulations can be used to predict the binding affinity and orientation of 1,2-Benzisothiazole, 3-ethoxy- derivatives within the active sites of biological targets. mdpi.com This approach is particularly valuable for identifying potential protein interactions and guiding the design of more potent and selective inhibitors. By combining these computational methods, researchers can rationally design novel compounds with enhanced therapeutic potential.
Exploration of Undiscovered Pharmacological Targets and Mechanisms
The 1,2-benzisothiazole scaffold is present in a variety of compounds with known biological activities, including antimicrobial, anticancer, and antipsychotic properties. However, the full pharmacological potential of 1,2-Benzisothiazole, 3-ethoxy- remains largely unexplored. A key area for future research is the identification of novel pharmacological targets and the elucidation of the underlying mechanisms of action.
Studies on related benzisothiazole compounds have shown that their biological effects can be attributed to the inhibition of specific enzymes, such as carbonic anhydrase IX and caspase-3. The mechanism of antimicrobial action is often linked to the interaction with protein-thiol targets within microbial cells, disrupting essential metabolic processes. researchgate.net
Future investigations should employ a range of biochemical and cellular assays to screen 1,2-Benzisothiazole, 3-ethoxy- and its derivatives against a diverse panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. Unraveling the precise molecular interactions will be crucial for understanding the compound's therapeutic potential and for the rational design of next-generation derivatives with improved efficacy and safety profiles.
Strategic Development of Derivatives for Specific Industrial Applications
Beyond pharmaceuticals, 1,2-benzisothiazole derivatives have found utility in various industrial applications, notably as biocides and agricultural fungicides. nih.govmdpi.com This suggests that 1,2-Benzisothiazole, 3-ethoxy- could serve as a platform for the development of new materials with tailored properties.
Strategic derivatization of the 1,2-Benzisothiazole, 3-ethoxy- core could lead to the creation of novel compounds for specific industrial uses. For example, the introduction of different functional groups could enhance its efficacy as a preservative in paints, coatings, and other water-based products. In the agricultural sector, modifications to the molecule could result in new fungicides with improved potency and a broader spectrum of activity against plant pathogens. mdpi.com
Future research in this area should focus on structure-property relationship studies to understand how modifications to the chemical structure of 1,2-Benzisothiazole, 3-ethoxy- influence its performance in industrial applications. This will enable the targeted design of derivatives with optimized properties for specific needs.
Interdisciplinary Research Integrating Chemical Synthesis, Theoretical Modeling, and Biological Evaluation
The successful translation of 1,2-Benzisothiazole, 3-ethoxy- from a laboratory chemical to a valuable product hinges on a collaborative, interdisciplinary approach. Future progress in this field will require the seamless integration of chemical synthesis, theoretical modeling, and biological evaluation.
This integrated workflow allows for a cyclical process of design, synthesis, and testing. Theoretical models can guide the design of new derivatives with predicted activity. nih.gov Synthetic chemists can then develop efficient routes to produce these target compounds. Finally, biological evaluation provides the experimental data needed to validate the computational predictions and inform the next round of design. nih.govresearchgate.netresearchgate.net This synergistic approach accelerates the discovery process and increases the likelihood of identifying compounds with significant potential.
Fostering collaborations between synthetic organic chemists, computational chemists, pharmacologists, and materials scientists will be essential for unlocking the full potential of 1,2-Benzisothiazole, 3-ethoxy- and its derivatives.
Q & A
Q. Table 1: Representative Synthetic Routes
| Reagents/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|
| BrCH₂COOC(CH₃)₃, CF₃CH₂OH, NaH | Ethoxy-substituted ester | 70–92 | |
| Bromoethyl derivatives, TEA | Alkylated benzisothiazole | 50–77 |
Basic: What analytical techniques are critical for characterizing 3-ethoxy-1,2-benzisothiazole?
Answer:
Characterization relies on:
- ¹H/¹³C NMR : To confirm substituent positions and purity. For example, ethoxy protons appear as a quartet at δ ~3.5–4.0 ppm, while aromatic protons show splitting patterns consistent with benzisothiazole core .
- X-ray crystallography : Resolves molecular geometry and confirms regioselectivity (e.g., dihedral angles between ethoxy and benzisothiazole planes) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: How do reaction conditions influence the regioselectivity of ethoxy group introduction?
Answer:
Regioselectivity is governed by electronic and steric factors. The ethoxy group, being electron-donating, directs electrophilic substitution to the 4- or 6-positions of the benzisothiazole core. Kinetic vs. thermodynamic control can be achieved by varying solvents (e.g., polar aprotic solvents favor para substitution) or catalysts (e.g., Lewis acids). Competing pathways may yield regioisomers, requiring chromatographic separation or computational modeling to predict dominant products .
Advanced: How can conflicting thermodynamic data for hydrolysis reactions be reconciled?
Answer:
Discrepancies in ΔrH° values (e.g., -112 ± 8.4 kJ/mol in aqueous ethanol vs. other solvents) arise from solvent effects and protonation states. To address this:
Validate experimental setups (e.g., calorimetry vs. computational DFT).
Compare solvent polarity and pH impacts on reaction pathways.
Use standardized conditions (e.g., aqueous buffer systems) for consistency .
Advanced: What biological activity trends are observed in ethoxy-substituted benzisothiazoles?
Answer:
Ethoxy groups enhance lipophilicity, influencing bioavailability. For example:
Q. Table 2: Biological Activity of Analogues
| Substituent | Target Activity | IC₅₀/ MIC | Reference |
|---|---|---|---|
| 3-Ethoxy | Antibacterial | 25 µg/mL | |
| 3-Methoxy | Antifungal | 18 µg/mL |
Advanced: What strategies mitigate regioisomer formation during substitution?
Answer:
- Directed metalation : Use directing groups (e.g., sulfonamides) to pre-organize the core for ethoxy substitution.
- Protecting groups : Temporarily block reactive sites (e.g., N-oxide protection) to limit competing pathways.
- Computational screening : Predict substituent effects using DFT to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
